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2-Fluoro-6-(2-methoxyethoxy)benzoic acid

Cat. No.: B12071614
M. Wt: 214.19 g/mol
InChI Key: VHICQWNSLNNGIQ-UHFFFAOYSA-N
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Description

The field of synthetic organic chemistry is continually evolving, with a persistent demand for novel molecular scaffolds that can serve as foundational building blocks for complex, high-value molecules. Among these, fluorinated aromatic compounds have garnered significant attention due to the unique and often beneficial properties conferred by the fluorine atom. 2-Fluoro-6-(2-methoxyethoxy)benzoic acid emerges in this context as a specialized reagent, combining the influential electronic effects of a fluorine substituent with the steric and solubilizing characteristics of a methoxyethoxy group on a benzoic acid core.

Fluorinated benzoic acid derivatives are a cornerstone in modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries. rsc.org The incorporation of fluorine into a benzoic acid scaffold can profoundly alter the molecule's physicochemical and biological properties. arkat-usa.org Key modifications include changes in acidity (pKa), lipophilicity, metabolic stability, and binding affinity to biological targets. arkat-usa.org For instance, the strong electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid group and influence the electronic environment of the aromatic ring, which is crucial for various chemical transformations and molecular interactions.

The strategic placement of fluorine, as seen in ortho-substituted compounds like 2-fluorobenzoic acid and its derivatives, is of particular interest. arkat-usa.orgorgsyn.org This substitution pattern can enforce specific conformations and introduce unique steric and electronic effects that are leveraged in the design of bioactive molecules and advanced materials. mdpi.com Researchers have utilized various fluorinated benzoic acids as key intermediates in the synthesis of a wide array of complex products, from potent enzyme inhibitors to specialized polymers. rsc.orgossila.com The synthesis of these building blocks itself is an active area of research, with modern methods focusing on efficient and selective fluorination techniques. arkat-usa.orgnih.gov

The strategic value of this compound lies in its multifunctional nature, which makes it a versatile intermediate for organic synthesis. The molecule is comprised of three key components, each contributing to its utility:

The 2-Fluorobenzoic Acid Core: This ortho-fluorinated aromatic acid provides a reactive handle for a variety of coupling reactions. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, serving as a linchpin for assembling larger molecules. rsc.org For example, related 2-fluoro-6-substituted benzoic acids are used to form amide bonds in the synthesis of biologically active compounds. ossila.com

The Ortho-Fluoro Substituent: The fluorine atom at the C2 position exerts a significant inductive effect and can participate in hydrogen bonding, influencing the molecule's reactivity and the conformational preferences of its derivatives. This is a critical feature in rational drug design, where precise control over molecular geometry is essential for target binding.

The 6-(2-methoxyethoxy) Group: This ether linkage at the C6 position provides several advantages. It introduces steric bulk, which can direct the regioselectivity of subsequent reactions on the aromatic ring. Furthermore, the ethylene (B1197577) glycol-like motif enhances solubility in organic solvents, which can be beneficial for reaction conditions and purification processes. The presence of this flexible side chain can also be a key structural element in the final target molecule, potentially improving pharmacokinetic properties. A patent for a related compound, 3-[5-(2-Fluoro-phenyl)- rsc.orgbiosynth.comsigmaaldrich.comoxadiazol-3-yl]-benzoic acid 2-(2-methoxy-ethoxy)-ethyl ester, highlights the use of the methoxyethoxy moiety in creating derivatives for therapeutic applications. google.com

The combination of these features in a single molecule makes this compound a valuable precursor for creating a diverse range of chemical entities, particularly in the search for new pharmaceutical agents.

Given the growing importance of tailored building blocks in chemical innovation, a comprehensive academic review of this compound and its analogues is warranted. The primary objective of such a review would be to consolidate the existing, albeit scattered, knowledge on this class of compounds and to stimulate further research.

The scope of the review should encompass:

Synthesis and Characterization: A detailed survey of the synthetic routes to this compound and related structures. This would include an analysis of starting materials, reaction conditions, yields, and purification methods, alongside a compilation of spectroscopic and physical data.

Chemical Reactivity: An exploration of the reactivity of the carboxylic acid, the aromatic ring, and the ether side chain. This section would detail its use in fundamental organic reactions such as esterification, amidation, and cross-coupling reactions.

Applications in Synthesis: A collection of examples where this or closely related building blocks have been employed as intermediates in the synthesis of more complex molecules, particularly those with potential industrial or pharmaceutical relevance.

Comparative Analysis: A comparison of the properties and reactivity of this compound with other substituted fluorobenzoic acids (e.g., those with methoxy (B1213986), methyl, or trifluoromethyl groups) to understand the specific influence of the methoxyethoxy side chain. ossila.combiosynth.comsigmaaldrich.com

By systematically documenting these aspects, a review would serve as an essential resource for synthetic chemists, medicinal chemists, and material scientists, accelerating the discovery and development of new molecules built upon this versatile scaffold.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Analogues

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Notes
This compoundC10H11FO4214.19Not availableProperties are predicted based on structure.
2-Fluoro-6-methoxybenzoic acidC8H7FO3170.1489A closely related analogue with a simpler ether linkage. biosynth.com
2-Fluoro-6-methylbenzoic acidC8H7FO2154.14Not availableAn analogue with an alkyl substituent. ossila.com
2-Fluoro-6-(trifluoromethyl)benzoic acidC8H4F4O2208.1185-87An analogue with a strongly electron-withdrawing group. sigmaaldrich.com
2-Fluoro-6-(methoxymethoxy)benzoic acidC9H9FO4200.16Not availableAn acetal-protected analogue. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO4 B12071614 2-Fluoro-6-(2-methoxyethoxy)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

2-fluoro-6-(2-methoxyethoxy)benzoic acid

InChI

InChI=1S/C10H11FO4/c1-14-5-6-15-8-4-2-3-7(11)9(8)10(12)13/h2-4H,5-6H2,1H3,(H,12,13)

InChI Key

VHICQWNSLNNGIQ-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C(=CC=C1)F)C(=O)O

Origin of Product

United States

Retrosynthetic Strategies and Precursor Design for 2 Fluoro 6 2 Methoxyethoxy Benzoic Acid

Strategic Disconnections for the Substituted Benzoic Acid Core

The primary framework of the target molecule is a disubstituted benzoic acid. Key retrosynthetic disconnections can be envisioned at the C-F bond, the C-O ether bond, and the C-COOH bond.

Disconnection of the Carboxyl Group: A primary disconnection involves the transformation of the carboxylic acid to a precursor group, such as a methyl group or a halogen, which can then be converted to the carboxylic acid in a later step. For instance, oxidation of a methyl group or carboxylation of an organometallic species derived from a halide are common strategies.

Disconnection of the Fluoro Group: The C-F bond can be disconnected to reveal a precursor with a different functional group at that position, such as a nitro, amino, or hydroxyl group, which can then be converted to the fluorine substituent.

Disconnection of the Ether Linkage: The 2-methoxyethoxy side chain can be disconnected at the ether oxygen, leading to a phenolic precursor and a suitable 2-methoxyethoxy electrophile.

A plausible retrosynthetic pathway is illustrated below:

Initial Disconnections of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid

Target MoleculePrecursor 1Precursor 2
This compound2-Fluoro-6-hydroxybenzoic acid2-Chloroethyl methyl ether
2-Fluoro-6-hydroxybenzoic acid2-Amino-6-hydroxybenzoic acid
2-Amino-6-hydroxybenzoic acid2-Hydroxy-6-nitrobenzoic acid

This analysis suggests that a key intermediate is a suitably substituted benzoic acid that can undergo regioselective fluorination and etherification.

Methodologies for the Regioselective Introduction of the Fluoro Substituent

The introduction of a fluorine atom onto an aromatic ring with high regioselectivity is a critical step. Several methods can be considered for the synthesis of fluorinated aromatic compounds.

Nucleophilic Aromatic Substitution (SNA_r): While direct fluorination of an unsubstituted ring is challenging, the presence of activating groups, such as a nitro group, can facilitate nucleophilic aromatic substitution with a fluoride (B91410) source. For instance, a precursor like 2-chloro-6-nitrobenzoic acid could potentially undergo halogen exchange with a fluoride salt.

Balz-Schiemann Reaction: This classical method involves the diazotization of an aromatic amine followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. For the target molecule, this would involve the synthesis of 2-amino-6-(2-methoxyethoxy)benzoic acid as a precursor.

Electrophilic Fluorination: Modern electrophilic fluorinating reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), offer a direct method for the introduction of fluorine onto electron-rich aromatic rings. nih.govacs.org The regioselectivity is governed by the directing effects of the existing substituents. For instance, fluorination of a precursor like 2-hydroxy-6-(2-methoxyethoxy)benzoic acid would need to be carefully controlled to achieve the desired isomer.

From Iodoxolones: A more recent method involves the nucleophilic fluorination of 1-arylbenziodoxolones, which can be prepared from the corresponding iodobenzoic acids. arkat-usa.org This approach has shown promise for the synthesis of 2-fluorobenzoic acids. arkat-usa.org

Comparison of Fluorination Methods

MethodPrecursorReagentsAdvantagesDisadvantages
Balz-SchiemannArylamineNaNO₂, HBF₄Well-established, good for specific isomers.Often requires harsh conditions, potential for side reactions.
Electrophilic FluorinationActivated Aromatic RingSelectfluor®, N-Fluorobenzenesulfonimide (NFSI)Mild conditions, direct C-H fluorination. nih.govCan lack regioselectivity with multiple activating groups. nih.gov
Nucleophilic Aromatic SubstitutionActivated Aryl HalideKF, CsFCan be efficient with suitable substrates.Requires strongly activated substrates.

Approaches for the Installation of the 2-Methoxyethoxy Moiety

The 2-methoxyethoxy group is typically introduced via a Williamson ether synthesis. This involves the reaction of a phenoxide with a suitable 2-methoxyethoxy electrophile.

A key precursor for this step would be a 2-fluoro-6-hydroxybenzoic acid derivative. The phenolic proton is acidic and can be readily deprotonated by a base to form the corresponding phenoxide.

Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The electrophile is commonly 2-bromoethyl methyl ether or 2-chloroethyl methyl ether. google.com

A patent describes the preparation of 2-methoxyethoxy-benzenes by reacting a phenol (B47542) with 2-chloroethyl methyl ether under pressure at temperatures above 95°C without a strong polar solvent. google.com

Key Reagents for Williamson Ether Synthesis

Phenolic PrecursorBaseElectrophileSolvent
2-Fluoro-6-hydroxybenzoic acidK₂CO₃2-Bromoethyl methyl etherDMF
2-Fluoro-6-hydroxybenzoic acidNaH2-Chloroethyl methyl ether google.comTHF
2-Fluoro-6-hydroxybenzoic acidCs₂CO₃2-Methoxyethyl tosylateAcetonitrile

Design Considerations for Convergent and Linear Synthetic Pathways to this compound

The synthesis of this compound can be approached through either a linear or a convergent strategy, each with its own advantages and disadvantages. fiveable.mechemistnotes.comwikipedia.org

Potential Linear Route:

Start with 2,6-dihydroxybenzoic acid.

Protect one hydroxyl group.

Introduce the 2-methoxyethoxy group on the unprotected hydroxyl.

Convert the remaining hydroxyl group to a fluoro group.

Deprotect the other hydroxyl group and convert it to the carboxylic acid.

Potential Convergent Route:

Synthesize a 2-fluoro-6-halobenzoic acid derivative.

Separately, prepare a 2-methoxyethoxide nucleophile.

Couple the two fragments via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

Comparison of Synthetic Strategies

StrategyDescriptionAdvantagesDisadvantages
LinearStep-by-step modification of a single starting material. youtube.comSimpler to plan for less complex molecules. fiveable.meOverall yield decreases with each step. uniurb.itwikipedia.org
ConvergentIndependent synthesis of fragments followed by coupling. wikipedia.orgHigher overall yields, more efficient for complex molecules. chemistnotes.comwikipedia.orgRequires careful design of compatible coupling partners.

Advanced Synthetic Methodologies for the Preparation of 2 Fluoro 6 2 Methoxyethoxy Benzoic Acid

Halogenation and Fluorination Protocols for the Benzoic Acid Scaffold

The incorporation of a fluorine atom onto an aromatic ring is a pivotal step in the synthesis of many pharmaceutical and agrochemical compounds. Its presence can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. For a 2,6-disubstituted benzoic acid, several advanced methods are considered for the regioselective installation of the fluorine atom.

Direct Fluorination Techniques and Their Applicability

Direct C-H fluorination is an attractive synthetic strategy as it avoids the need for pre-functionalized substrates, thus shortening synthetic sequences. This approach typically involves the use of powerful electrophilic fluorinating reagents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). However, the direct fluorination of benzoic acids presents significant challenges. The carboxylic acid group is a deactivating meta-director, making substitution at the ortho position electronically disfavored. Furthermore, the high reactivity of electrophilic fluorine sources can lead to a lack of regioselectivity and potential side reactions, particularly on complex molecules.

Recent advancements have explored photoredox catalysis for the decarboxylative fluorination of aliphatic carboxylic acids, but this is not applicable for retaining the benzoic acid moiety nih.gov. While direct C(sp³)–H fluorination of carboxylic acids has also been reported, selective C(sp²)–H fluorination at the ortho position of an existing benzoic acid without a strong directing group remains a formidable challenge chemrxiv.org. Consequently, for a target like 2-Fluoro-6-(2-methoxyethoxy)benzoic acid, direct fluorination is often less practical than methods involving pre-functionalized precursors.

Palladium-Catalyzed Cross-Coupling Reactions for Fluoroarylation

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern synthesis for their reliability in forming carbon-heteroatom bonds. The fluorination of aryl halides or triflates offers a powerful route to fluoroarenes. The catalytic cycle generally involves oxidative addition of the aryl (pseudo)halide to a Pd(0) complex, followed by halide exchange with a fluoride (B91410) source and subsequent reductive elimination to form the C-F bond and regenerate the catalyst acsgcipr.org.

A significant challenge in this process is the reductive elimination step to form the strong C-F bond acsgcipr.org. Success often relies on the use of specialized, sterically hindered biarylphosphine ligands that facilitate this difficult step. Substrates for this reaction are typically aryl bromides, iodides, or triflates. For the synthesis of the target molecule, a plausible precursor would be 2-bromo-6-hydroxybenzoic acid or a protected derivative.

Key parameters for a successful Pd-catalyzed fluorination include the choice of fluoride source, ligand, and reaction conditions. Silver(I) fluoride (AgF), often with potassium fluoride (KF) as an additive, is a common fluoride source acs.org.

Table 1: Representative Conditions for Palladium-Catalyzed Fluorination of Aryl Halides

Catalyst/Precatalyst Ligand Fluoride Source Solvent Temperature (°C) Reference
Pd(OAc)₂ AdBrettPhos AgF, KF Cyclohexane 110-140 acs.org
Pd₂ (dba)₃ BrettPhos CsF Toluene 100-120
[Pd(cinnamyl)Cl]₂ t-Bu-BrettPhos AgF Toluene RT-100

This table presents a summary of typical conditions and is not exhaustive.

While powerful, the application to ortho-substituted benzoic acids can be complicated by the potential for the carboxylate group to coordinate to the palladium center, inhibiting catalysis. Therefore, protection of the carboxylic acid, for instance as an ester, is often a necessary prerequisite.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorine Incorporation

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring, provided the ring is sufficiently electron-deficient. The reaction proceeds via an addition-elimination mechanism, where a nucleophilic fluoride ion attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores aromaticity.

For this reaction to be effective, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. In the context of synthesizing this compound, a common strategy involves using a nitro group as the activating EWG. A potential synthetic route could start from a precursor like 2-chloro-6-nitrobenzoic acid or 2-hydroxy-6-nitrobenzoic acid. The nitro group strongly activates the ring for nucleophilic attack by a fluoride source, such as anhydrous potassium fluoride (KF) or tetramethylammonium fluoride (Me₄NF), displacing the leaving group (e.g., -Cl, or a sulfonate ester derived from the -OH group) researchgate.net.

Table 2: Conditions for SNAr Fluorination Reactions

Substrate Type Activating Group Leaving Group Fluoride Source Solvent Temperature (°C)
Chloro-nitroarene -NO₂ -Cl KF, phase-transfer catalyst DMSO 150-180
Dinitroarene -NO₂ -NO₂ KF Sulfolane 180-220
Chloro-picolinate Ester, Ring N -Cl Anhydrous Me₄NF DMF Room Temp.

This table illustrates typical conditions for SNAr fluorination.

Following the successful incorporation of fluorine, the activating nitro group can be chemically modified—for example, reduced to an amine and subsequently removed via diazotization—to yield the desired 2-fluorobenzoic acid scaffold, which can then undergo etherification.

Etherification Routes to the 2-Methoxyethoxy Substituent

Once the fluorinated benzoic acid core, such as methyl 2-fluoro-6-hydroxybenzoate, is prepared, the next key step is the installation of the 2-methoxyethoxy side chain. This is typically achieved through nucleophilic substitution on an appropriate electrophile.

Williamson Ether Synthesis Variants Utilizing Fluorinated Benzoic Acid Precursors

The Williamson ether synthesis is a classic and robust method for forming ethers. It involves the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group, proceeding via an SN2 mechanism wikipedia.orgmasterorganicchemistry.com. In this context, the hydroxyl group of a 2-fluoro-6-hydroxybenzoic acid derivative (typically protected as an ester to prevent interference from the acidic proton) is first deprotonated with a suitable base to form a phenoxide.

Common bases for generating the phenoxide include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) youtube.comlibretexts.org. The resulting phenoxide then acts as a nucleophile, attacking an electrophile such as 2-methoxyethyl chloride or 2-methoxyethyl tosylate to form the desired ether linkage.

Reaction Scheme: Williamson Ether Synthesis

To ensure a high yield and avoid competing elimination reactions, the alkylating agent (R'-X) must be a primary electrophile, which is the case for 2-methoxyethyl derivatives wikipedia.orgmasterorganicchemistry.com. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 pathway.

Mitsunobu Reaction for Ether Formation on Aromatic Substrates

The Mitsunobu reaction offers a mild and effective alternative for forming C-O bonds, particularly when the Williamson ether synthesis is problematic wikipedia.orgorganic-chemistry.org. This reaction converts a primary or secondary alcohol into a variety of functional groups, including ethers, in the presence of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) wikipedia.orgnih.gov.

In this application, the 2-fluoro-6-hydroxybenzoic acid derivative acts as the acidic nucleophile (pronucleophile), while 2-methoxyethanol is the alcohol component that becomes activated. The reaction mechanism involves the formation of a phosphonium intermediate from the alcohol, which is then displaced by the phenoxide of the benzoic acid derivative in an SN2 fashion organic-chemistry.org.

Table 3: Key Reagents in the Mitsunobu Reaction for Etherification

Component Example Reagent Role in Reaction
Alcohol 2-Methoxyethanol Substrate to be activated
Pronucleophile Methyl 2-fluoro-6-hydroxybenzoate Nucleophile that displaces the activated alcohol
Phosphine Triphenylphosphine (PPh₃) Activates the azodicarboxylate and the alcohol
Azodicarboxylate Diethyl azodicarboxylate (DEAD) Oxidant, facilitates formation of the leaving group

This table outlines the roles of the principal components in a relevant Mitsunobu etherification.

An advantage of the Mitsunobu reaction is its generally neutral and mild conditions, which are compatible with a wide range of functional groups. It is a powerful tool for constructing the 2-methoxyethoxy substituent on the sensitive fluorinated aromatic scaffold nih.gov.

Transition Metal-Catalyzed Etherification Approaches

The introduction of the 2-methoxyethoxy side chain onto the fluorinated aromatic ring is a critical step in the synthesis of the target molecule. Transition metal-catalyzed etherification reactions have emerged as powerful tools for the formation of aryl ethers, offering advantages in terms of efficiency and substrate scope over classical methods like the Williamson ether synthesis. Both copper- and palladium-based catalytic systems have been explored for such transformations.

Copper-Catalyzed Etherification:

Copper-catalyzed Ullmann-type coupling reactions represent a conventional and effective method for the formation of aryl ethers. In the context of synthesizing this compound, a plausible approach involves the reaction of a 2,6-dihalogenated benzoic acid derivative with 2-methoxyethanol in the presence of a copper catalyst and a base. For instance, a process for producing trifluoroethoxybenzoic acids involves the reaction of halobenzoic acids with 2,2,2-trifluoroethanol in the presence of a strong base and copper-containing materials. This suggests that a similar copper-catalyzed approach could be adapted for the introduction of the 2-methoxyethoxy group. The general reaction scheme would involve the displacement of a halogen (e.g., chlorine or bromine) ortho to the carboxylic acid with the sodium salt of 2-methoxyethanol, facilitated by a copper(I) or copper(II) catalyst. The choice of ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products.

Catalyst SystemSubstratesBaseSolventTemperature (°C)Yield (%)
CuI / L-proline2,6-Difluorobenzoic acid, 2-MethoxyethanolK2CO3DMSO100-120Moderate to Good
Cu2O / Phenanthroline2-Chloro-6-fluorobenzoic acid, 2-MethoxyethanolCs2CO3Dioxane110Good

Table 1: Representative Copper-Catalyzed Etherification Conditions

Palladium-Catalyzed Etherification:

Palladium-catalyzed Buchwald-Hartwig amination and etherification reactions have become indispensable tools in modern organic synthesis. These methods offer high functional group tolerance and catalytic efficiency. The application of palladium catalysis to the synthesis of this compound would typically involve the cross-coupling of a 2-halo-6-fluorobenzoic acid ester with 2-methoxyethanol. The use of an ester protecting group for the carboxylic acid is often necessary to prevent interference with the catalytic cycle. A variety of phosphine-based ligands, such as those from the Buchwald or Hartwig research groups, can be employed to facilitate this transformation.

Palladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)2XPhosNaOtBuToluene80-100Good to Excellent
Pd2(dba)3RuPhosK3PO4Dioxane100Good

Table 2: Typical Palladium-Catalyzed Etherification Conditions

Carboxylation and Functional Group Transformation Pathways

The introduction of the carboxylic acid moiety is another key transformation in the synthesis of this compound. Several strategies can be employed, including direct carboxylation of an aromatic precursor or the transformation of a suitable functional group.

Direct Carboxylation Methodologies for Aromatic Systems

Direct carboxylation of the aromatic ring of a pre-functionalized precursor, such as 1-fluoro-3-(2-methoxyethoxy)benzene, offers a direct route to the target molecule. This can be achieved through methods like ortho-lithiation followed by quenching with carbon dioxide. The directing effect of the methoxyethoxy group can facilitate regioselective metalation at the C2 position. However, controlling the regioselectivity in the presence of the fluorine atom can be challenging.

Alternatively, enzymatic carboxylation presents a green and highly selective approach. For instance, the regioselective carboxylation of 1,3-dihydroxybenzene to 2,6-dihydroxybenzoate has been demonstrated using whole cells of Pandoraea sp. researchgate.net. While not directly applicable to the target molecule, this highlights the potential of biocatalysis for selective C-H carboxylation.

Hydrolysis of Nitrile or Ester Precursors to the Benzoic Acid Moiety

A more common and reliable method for introducing the carboxylic acid group is through the hydrolysis of a nitrile or ester precursor. This two-step approach involves the initial synthesis of 2-fluoro-6-(2-methoxyethoxy)benzonitrile or a corresponding ester, followed by hydrolysis.

The synthesis of the benzonitrile precursor can be achieved through a nucleophilic aromatic substitution reaction on 2,6-difluorobenzonitrile with 2-methoxyethanol. The subsequent hydrolysis of the nitrile to the carboxylic acid can be carried out under either acidic or basic conditions. Basic hydrolysis, using a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium, is often preferred to avoid potential side reactions associated with strong acids. The hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide and subsequently to 2,6-difluorobenzoic acid in high-temperature liquid water has been studied, providing insights into the reaction kinetics researchgate.net.

Similarly, if the synthesis proceeds through an ester intermediate (e.g., methyl 2-fluoro-6-(2-methoxyethoxy)benzoate), saponification with a base like lithium hydroxide or sodium hydroxide will yield the desired benzoic acid.

Other Carboxyl Group Formation Reactions

Other methods for forming the carboxyl group include the oxidation of a methyl group. For example, if a precursor like 2-fluoro-6-(2-methoxyethoxy)toluene were available, it could be oxidized to the corresponding benzoic acid using strong oxidizing agents like potassium permanganate or chromic acid. However, the synthesis of the toluene precursor might be as complex as the direct carboxylation routes.

Another approach involves the Friedel-Crafts acylation of a suitable precursor followed by a haloform reaction if the acyl group is a methyl ketone. For instance, a Friedel-Crafts acylation of m-fluorotoluene can lead to a mixture of isomers, which can then be hydrolyzed to the corresponding benzoic acids google.com. This highlights a potential, though likely less direct, pathway.

Multi-Component and One-Pot Synthetic Sequences for this compound

To enhance synthetic efficiency and reduce waste, multi-component and one-pot reactions are highly desirable. For the synthesis of this compound, a one-pot sequence could involve the sequential addition of reagents to a single reaction vessel to perform multiple transformations.

For example, a one-pot procedure could be envisioned starting from 2,6-difluorobenzonitrile. The first step would be the nucleophilic substitution with 2-methoxyethanol under basic conditions. After the completion of the etherification, the reaction mixture could be directly subjected to hydrolysis conditions (e.g., by adding a stronger base and water and heating) to convert the nitrile group to the carboxylic acid in the same pot. Such a streamlined process would eliminate the need for isolation and purification of the intermediate benzonitrile, saving time and resources. While specific one-pot syntheses for this exact molecule are not widely reported, the principles of one-pot synthesis have been successfully applied to the formation of other disubstituted benzoic acids researchgate.netacs.orgnih.gov.

Starting MaterialReagentsKey TransformationsAdvantages
2,6-Difluorobenzonitrile1. 2-Methoxyethanol, Base 2. H2O, HeatEtherification, Nitrile HydrolysisReduced workup, higher throughput
2,6-Dihalobenzoic acid1. 2-Methoxyethanol, Cu catalyst, Base 2. (if esterified) Base, H2OEtherification, (Saponification)Convergent, atom-economical

Table 3: Plausible One-Pot Synthetic Sequences

Chemo-, Regio-, and Stereoselective Synthesis of this compound

The synthesis of this compound inherently involves challenges of chemo- and regioselectivity.

Chemoselectivity: In transition metal-catalyzed etherification reactions starting from a dihalogenated benzoic acid, chemoselectivity for the displacement of one halogen over the other can be a concern if the halogens are different (e.g., 2-chloro-6-fluorobenzoic acid). The relative reactivity of C-F and C-Cl bonds in nucleophilic aromatic substitution and cross-coupling reactions needs to be carefully considered.

Regioselectivity: When starting from a monosubstituted fluorinated aromatic ring, the introduction of the second and third substituents must be controlled to achieve the desired 1,2,6-substitution pattern. The directing effects of the existing substituents play a crucial role. For instance, in the direct carboxylation of 1-fluoro-3-(2-methoxyethoxy)benzene, the methoxyethoxy group is an ortho-para director, while fluorine is also an ortho-para director. The interplay of these directing effects will determine the regiochemical outcome of the carboxylation. Regioselective carboxylation of phenol (B47542) derivatives has been achieved, demonstrating that high selectivity is possible researchgate.net.

Stereoselectivity: As there are no stereocenters in this compound, stereoselectivity is not a primary concern in its synthesis. However, if this molecule were to be used as a precursor for a chiral molecule, subsequent transformations would need to be designed with stereocontrol in mind.

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The development of sustainable and green synthetic methodologies is a pivotal aspect of modern pharmaceutical and chemical manufacturing, aiming to reduce the environmental footprint of chemical processes. While specific green chemistry literature for the synthesis of this compound is not extensively detailed, the principles of green chemistry can be applied to its synthesis by examining analogous reactions for other substituted benzoic acids. The focus lies on the use of environmentally benign solvents, the development of catalytic processes to replace stoichiometric reagents, and the improvement of atom economy.

One of the primary considerations in green chemistry is the replacement of hazardous solvents with more sustainable alternatives. ijsr.net Traditional organic solvents like chloroform, dichloromethane, and benzene (B151609) are often volatile and toxic. ijsr.net Greener solvents such as water, supercritical CO2, and bio-based solvents like Cyrene are being explored for various organic transformations. ijsr.netwhiterose.ac.uk For instance, iridium-catalyzed reductive γ-lactonization of ortho-acylbenzoic acids has been successfully demonstrated in water, highlighting the potential for aqueous media in the synthesis of benzoic acid derivatives. rsc.orgresearchgate.net The application of such solvent substitution in the synthesis of this compound could significantly reduce the environmental impact.

Catalysis plays a crucial role in developing sustainable synthetic routes. The use of catalysts, particularly in oxidation and carbonylation reactions, can lead to more efficient and cleaner processes. For example, the selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide as a green oxidant proceeds in water under mild conditions. mdpi.com This approach avoids the use of toxic heavy metals and hazardous oxidizing agents. mdpi.com Another innovative method involves the synthesis of benzoic acids from aryl iodides and electrochemically reduced CO2, which serves as an abundant and sustainable C1 feedstock. nih.gov This process utilizes a palladium catalyst supported on a metal-organic framework (MOF) and operates at room temperature, offering a greener alternative to traditional carbonylation methods that often require high pressures of carbon monoxide gas. nih.gov

Furthermore, the development of solvent-free, or neat, reaction conditions presents a significant advancement in green synthesis. A study on the synthesis of substituted benzoic acids from benzyl alcohols employed a TBHP/oxone catalyst system under solvent-free conditions, demonstrating high conversion rates and product yields. researchgate.net Such methodologies, if adapted for the synthesis of this compound, would eliminate solvent waste entirely.

The table below summarizes a comparative overview of traditional versus potential green synthetic approaches that could be applicable to the synthesis of this compound and related compounds.

Aspect Traditional Synthetic Methods Potential Green Chemistry Approaches Anticipated Benefits
Solvents Chlorinated hydrocarbons (e.g., dichloromethane, chloroform), Aromatic hydrocarbons (e.g., benzene, toluene)Water, Supercritical CO2, Bio-solvents (e.g., Cyrene), Ionic Liquids, Fluorinated solventsReduced toxicity and environmental pollution, improved safety, potential for recycling. ijsr.netwhiterose.ac.uk
Reagents Stoichiometric amounts of hazardous oxidants (e.g., potassium permanganate, chromates)Catalytic amounts of less toxic metals (e.g., selenium, palladium, iridium), Use of H2O2 or O2 as oxidants, Utilization of CO2 as a C1 sourceHigher atom economy, reduced waste generation, avoidance of toxic heavy metals, use of renewable feedstocks. mdpi.comnih.gov
Reaction Conditions Often require high temperatures and pressuresMilder reaction conditions (e.g., room temperature), Solvent-free (neat) reactions, Use of microwave irradiationReduced energy consumption, simplified reactor design, increased safety. researchgate.net
Catalysis Homogeneous catalysts that are difficult to separate and recycleHeterogeneous catalysts (e.g., MOF-supported catalysts), Recyclable catalystsEase of product purification, catalyst reusability leading to cost reduction and less waste. nih.gov

While the direct application of these green methodologies to the synthesis of this compound requires further research and development, the existing literature on sustainable synthesis of other benzoic acid derivatives provides a strong foundation for future work in this area. The adoption of such green chemistry principles would not only lead to a more environmentally friendly manufacturing process but could also result in improved efficiency and cost-effectiveness.

Reactivity and Reaction Mechanism Investigations of 2 Fluoro 6 2 Methoxyethoxy Benzoic Acid

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the molecule's reactivity, participating in a variety of classical transformations.

Derivatization to Esters, Amides, Anhydrides, and Acyl Halides

The carboxylic acid functionality of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid is amenable to standard derivatization reactions to form esters, amides, anhydrides, and acyl halides. These transformations are fundamental in synthetic organic chemistry for creating new bonds and introducing diverse functionalities.

Esterification: The formation of esters from benzoic acid derivatives is a well-established process. For instance, the reaction of related benzoic acids with alcohols under acidic conditions or using coupling agents can yield the corresponding esters. It is expected that this compound would react similarly. For example, the synthesis of 2-(methylthio)benzoic acid, 2-fluoro-6-(trifluoromethyl)benzyl ester demonstrates a typical esterification of a substituted benzoic acid. nist.gov

Amidation: The synthesis of amides from carboxylic acids is a crucial transformation, often employed in the preparation of biologically active molecules. The reaction of this compound with amines, typically activated by a coupling reagent, would be expected to produce the corresponding amides. A general method for synthesizing benzamide (B126) derivatives involves reacting a benzoic acid compound with a benzylamine (B48309) compound. google.com Studies on the synthesis of new amide derivatives have utilized coupling reagents like DMT/NMM/TsO− to achieve good yields. nih.gov

Anhydride and Acyl Halide Formation: The conversion of the carboxylic acid to more reactive intermediates such as anhydrides and acyl halides is a standard procedure to facilitate subsequent reactions. Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would likely convert this compound into its acyl chloride. Similarly, reaction with a molecule of itself or another carboxylic acid under dehydrating conditions can form an anhydride. For example, adamantanyl benzoic acid can be reacted with an alkyl haloformate to generate an anhydride. google.com

A representative table of expected derivatization reactions is provided below:

DerivativeReagent/ConditionsExpected Product
Methyl EsterMethanol, H₂SO₄ (catalyst), heatMethyl 2-fluoro-6-(2-methoxyethoxy)benzoate
BenzylamideBenzylamine, DCC/DMAP, CH₂Cl₂N-benzyl-2-fluoro-6-(2-methoxyethoxy)benzamide
AnhydrideAcetic anhydride, heat2-Fluoro-6-(2-methoxyethoxy)benzoic anhydride
Acyl ChlorideThionyl chloride (SOCl₂), heat2-Fluoro-6-(2-methoxyethoxy)benzoyl chloride

Decarboxylation Reactions and Their Mechanistic Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for benzoic acid derivatives. The conditions required for decarboxylation often depend on the substitution pattern of the aromatic ring. For many benzoic acids, high temperatures are necessary. nih.gov However, the presence of ortho-substituents can influence the reaction rate. nih.gov

The mechanism of decarboxylation can proceed through different pathways. A polar mechanism is often observed under high-temperature conditions. nih.gov Alternatively, radical decarboxylation pathways can be initiated, for instance, through photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates, which generates aryl radicals. nih.gov The specific pathway for this compound would depend on the reaction conditions employed. Given the ortho-fluoro and ortho-ether substituents, it is plausible that its decarboxylation behavior would be influenced by these groups, potentially proceeding under milder conditions than unsubstituted benzoic acid. nih.gov

Transformations Involving the Fluoro Substituent on the Aromatic Ring

The fluorine atom, being a halogen, introduces specific reactivity to the aromatic ring, primarily through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Fluoro Group

The fluoro group on the aromatic ring is a potential site for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces the fluoride (B91410) ion. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. openstax.orgnih.gov

In this compound, the carboxylic acid group at the ortho position is electron-withdrawing, which should activate the fluoro group towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism. openstax.orgyoutube.com A variety of nucleophiles can be employed in SNAr reactions, including amines, alkoxides, and thiolates. For instance, the reaction of 2,4-dinitrofluorobenzene with proteins (Sanger's reagent) is a classic example of SNAr. openstax.org It is anticipated that this compound would react with strong nucleophiles under appropriate conditions to yield the corresponding substituted benzoic acids. The reaction of unprotected ortho-fluoro benzoic acids with organolithium or Grignard reagents has been shown to effectively displace the fluoro group. researchgate.net

Selective Defluorination and Subsequent Functionalization

Selective defluorination, the removal of the fluorine atom, can be a challenging transformation. However, under specific reductive conditions, it might be possible to achieve this. Subsequent functionalization of the resulting C-H bond would then allow for the introduction of new groups onto the aromatic ring. While specific methods for the selective defluorination of this particular molecule are not widely reported, general techniques for the reduction of aryl halides could potentially be adapted.

Reactivity of the 2-Methoxyethoxy Ether Linkage

The 2-methoxyethoxy group is generally stable under many reaction conditions. However, the ether linkage can be cleaved under harsh acidic or basic conditions, or by using specific ether-cleaving reagents like boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI). Cleavage of the ether would result in a hydroxyl group at the 2-position of the benzoic acid. This transformation could be useful for further derivatization or for studying the influence of the hydroxyl group on the molecule's properties. The methoxy (B1213986) group within the 2-methoxyethoxy side chain could also potentially be cleaved under similar strong conditions.

The following table summarizes the key reactive sites and their potential transformations:

Functional GroupType of ReactionPotential ReagentsExpected Outcome
Carboxylic AcidEsterificationAlcohol, Acid CatalystEster Formation
Carboxylic AcidAmidationAmine, Coupling AgentAmide Formation
Carboxylic AcidDecarboxylationHeat, CatalystRemoval of COOH group
Fluoro SubstituentNucleophilic Aromatic Substitution (SNAr)Nucleophile (e.g., R-NH₂, R-O⁻)Substitution of Fluorine
2-Methoxyethoxy EtherEther CleavageBBr₃, Strong AcidFormation of a Hydroxyl group

Ether Cleavage and Rearrangement Reactions

The structure of this compound features two ether linkages: an aryl ether (the connection to the benzene (B151609) ring) and an alkyl ether within the methoxyethoxy side chain. The cleavage of these ether bonds typically requires strong acids or Lewis acids. masterorganicchemistry.com

The cleavage of ethers in the presence of strong acids like HBr or HI proceeds via protonation of the ether oxygen, which creates a better leaving group. masterorganicchemistry.com The subsequent step can follow either an S(_N)1 or S(_N)2 mechanism, depending on the nature of the groups attached to the ether oxygen.

Aryl Ether Cleavage: The cleavage of the aryl C-O bond is generally difficult. In the presence of a strong acid, the reaction will almost invariably cleave the alkyl-oxygen bond, yielding a phenol (B47542) and an alkyl halide. organic-chemistry.orgwikipedia.org This is because the sp-hybridized carbon of the benzene ring is resistant to nucleophilic attack, and an aryl cation is highly unstable. Therefore, treatment of this compound with a reagent like HBr would be expected to produce 2-fluoro-6-hydroxybenzoic acid and 1-bromo-2-methoxyethane.

Alkyl Ether Cleavage: The methoxyethoxy side chain can also be cleaved. Given that both carbons are primary, the reaction with HBr or HI would likely proceed via an S(_N)2 mechanism. Attack by the halide would occur at the less sterically hindered methyl group, leading to the formation of 2-(2-bromoethoxy)-6-fluorobenzoic acid and methanol.

A common and powerful reagent for cleaving aryl methyl ethers is the Lewis acid boron tribromide (BBr(_3)). researchgate.net Computational studies on the BBr(_3)-assisted cleavage of anisole (B1667542), a related aryl methyl ether, suggest a mechanism that can involve a single ether–BBr(_3) adduct or a novel pathway with two adducts, where one acts as a bromide donor. ufp.ptnih.govnih.gov For this compound, BBr(_3) would be expected to preferentially cleave the aryl ether bond to yield 2-fluoro-6-hydroxybenzoic acid after workup. The cleavage of the alkyl ether within the side chain is also possible, potentially leading to a mixture of products depending on the reaction conditions and stoichiometry of the reagent.

Rearrangement reactions, such as the Claisen or Smiles rearrangements, are less likely for this substrate under typical conditions due to the specific structural requirements for these transformations which are not met by this compound. thermofisher.com

Directed ortho-Metalation (DoM) Strategies Mediated by the Ether Group

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to deprotonate a specific ortho-position with an organolithium reagent, creating a stabilized aryllithium intermediate that can then react with various electrophiles. wikipedia.org In this compound, three potential DMGs are present: the carboxylic acid (after deprotonation to the carboxylate), the methoxyethoxy group, and the fluorine atom.

The relative directing ability of these groups is crucial for predicting the regioselectivity of the metalation. The hierarchy of directing ability for common functional groups has been extensively studied. The carboxylate group is a potent DMG, as is the methoxy group. organic-chemistry.orgbohrium.comnih.gov Fluorine is considered a weaker DMG. semanticscholar.org

Studies on the closely related 2-methoxybenzoic acid have shown that the regiochemical outcome of lithiation is highly dependent on the base and reaction conditions used. organic-chemistry.orgbohrium.comnih.gov

Deprotonation ortho to the Carboxylate: Using a combination of sec-butyllithium (B1581126) (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C), deprotonation of 2-methoxybenzoic acid occurs exclusively at the C6 position, which is ortho to the powerful carboxylate directing group. organic-chemistry.orgnih.gov By analogy, this compound would be expected to undergo lithiation at the C3 position, which is ortho to the carboxylate. The resulting lithiated species can be trapped with an electrophile (E) to yield a 3-substituted product.

Deprotonation ortho to the Methoxy Group: A reversal of regioselectivity is observed when 2-methoxybenzoic acid is treated with a superbasic mixture of n-butyllithium (n-BuLi) and potassium tert-butoxide (t-BuOK). nih.gov Under these conditions, deprotonation occurs at the C3 position, ortho to the methoxy group. For this compound, this would correspond to lithiation at the C5 position, directed by the methoxyethoxy group.

The fluorine atom at C2 also contributes to the acidity of the neighboring protons, potentially influencing the regioselectivity of these reactions. The interplay between these directing groups makes DoM a versatile tool for the selective functionalization of the aromatic ring of this compound.

Reaction Conditions Directing Group Predicted Site of Metalation Reference
s-BuLi/TMEDA, -78 °CCarboxylateC3 organic-chemistry.orgnih.gov
n-BuLi/t-BuOKMethoxyethoxyC5 nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Ring of this compound

The reactivity of the benzene ring in this compound towards substitution reactions is governed by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution (EAS)

In EAS, the incoming electrophile attacks the electron-rich aromatic ring. The substituents on the ring determine the rate and regioselectivity of the reaction.

Directing Effects: The methoxyethoxy group (-OR) is a strong activating group and an ortho, para-director due to its ability to donate electron density through resonance. The fluorine atom is a deactivating group due to its strong inductive electron withdrawal, but it is also an ortho, para-director because of its lone pairs participating in resonance. researchgate.net The carboxylic acid group (-COOH) is a deactivating group and a meta-director.

Given the positions of the substituents on this compound, the directing effects can be summarized as follows:

Methoxyethoxy group at C6: Directs ortho (C5) and para (C3).

Fluoro group at C2: Directs ortho (C3) and para (C5).

Carboxylic acid at C1: Directs meta (C3, C5).

All three groups direct incoming electrophiles to the C3 and C5 positions. The powerful activating effect of the methoxyethoxy group, reinforced by the directing effect of the fluorine atom, would strongly favor substitution at these positions over any other. The position between the two activating groups (C5) is often highly favored. Therefore, reactions like nitration or halogenation would be expected to yield a mixture of 3- and 5-substituted products, with the 5-substituted isomer likely being predominant.

Nucleophilic Aromatic Substitution (S(_N)Ar)

S(_N)Ar reactions involve the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com For this reaction to occur, the ring must be activated by strongly electron-withdrawing groups, and there must be a good leaving group (typically a halide).

Despite this, S(_N)Ar reactions on unactivated fluoroarenes have been developed, for example, using organic photoredox catalysis. nih.gov Under such conditions, it might be possible to substitute the fluorine atom with various nucleophiles, such as amines or alcohols. The reaction proceeds through a cation radical intermediate, which accelerates the nucleophilic attack. nih.gov

Transition Metal-Catalyzed Reactions Involving this compound as a Substrate

Transition metal catalysis offers a wide array of methods for forming new bonds at the aromatic ring. For this compound, both the C-F bond and the C-H bonds are potential sites for cross-coupling reactions.

C-F Bond Activation

The activation of C-F bonds is challenging due to their high bond dissociation energy, but several catalytic systems, particularly those based on nickel and palladium, have been developed for this purpose. beilstein-journals.orgnih.govnii.ac.jp Nickel-catalyzed cross-coupling reactions of aryl fluorides with organoboron reagents (Suzuki-Miyaura coupling) or other organometallic partners can be used to replace the fluorine atom with an aryl, alkyl, or other group. These reactions often involve the formation of a nickelacyclopropane intermediate that facilitates the C-F bond cleavage through β-fluorine elimination. beilstein-journals.orgnih.govnii.ac.jp

C-H Bond Activation/Functionalization

Palladium-catalyzed C-H activation is a powerful tool for the direct functionalization of arenes. The directing groups present on this compound could be used to direct the C-H activation to specific positions. For example, the carboxylic acid can direct C-H activation to the ortho positions (C6, which is already substituted, and C2, which bears the fluorine).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction typically involves an aryl halide or pseudohalide and an amine. While the C-F bond is generally less reactive than C-Br or C-I bonds in these reactions, specialized ligands and conditions have been developed to enable the amination of aryl fluorides. nih.govlibretexts.org Thus, it is conceivable that this compound could be coupled with primary or secondary amines in the presence of a suitable palladium catalyst system to replace the fluorine atom with an amino group.

Computational and Experimental Mechanistic Investigations of this compound Transformations

Mechanism of Directed ortho-Metalation (DoM)

The mechanism of DoM is generally understood to involve the formation of a pre-coordination complex between the organolithium reagent and the directing group. This complexation increases the kinetic acidity of the ortho-protons, facilitating their abstraction by the base. nih.gov DFT and other computational methods have been used to study the lithiation of anisole and other substituted aromatics. nih.govacs.org These studies support the role of a complex-induced proximity effect (CIPE), where the base is delivered to the ortho position through its coordination with the DMG. For this compound, DFT calculations could help elucidate the relative energies of the transition states for deprotonation at C3 versus C5, providing a theoretical basis for the observed regioselectivity under different reaction conditions. researchgate.net

Mechanism of Nucleophilic Aromatic Substitution (S(_N)Ar)

The classical S(_N)Ar mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com However, recent experimental and computational studies have shown that for some substrates, particularly those that are less electron-poor, the reaction can proceed through a concerted mechanism (CS(_N)Ar), where C-F bond breaking and C-Nu bond formation occur in a single transition state. nih.govresearchgate.net Given the presence of the electron-donating methoxyethoxy group, any S(_N)Ar reaction of this compound could potentially proceed through a concerted or borderline mechanism. rsc.org Kinetic isotope effect studies and computational modeling would be necessary to distinguish between these pathways for this specific substrate.

Mechanism of Ether Cleavage

Applications of 2 Fluoro 6 2 Methoxyethoxy Benzoic Acid As a Versatile Building Block in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Polyfunctional Fluorinated Aromatic Compounds

There is no specific information available in the surveyed literature detailing the use of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid as a direct precursor for complex polyfunctional fluorinated aromatic compounds. In principle, the fluoro and carboxylic acid groups offer reactive sites for further chemical modifications, and the methoxyethoxy chain could influence solubility and other physicochemical properties. However, documented synthetic routes starting from this specific molecule to create more complex aromatic structures are not described.

Utilization in the Construction of Heterocyclic Systems and Scaffolds

The synthesis of heterocyclic compounds often involves the use of functionalized aromatic building blocks. While fluorinated benzoic acids, in general, are utilized in the construction of various heterocyclic systems, no specific examples or methodologies have been found that employ This compound for this purpose. Research on the synthesis of fluorinated azaheterocycles and benzofuran (B130515) derivatives often starts from different fluorinated precursors.

Application in Supramolecular Chemistry as a Component for Ligand Design or Self-Assembling Systems

Benzoic acid derivatives are known to participate in supramolecular assembly through hydrogen bonding and other non-covalent interactions. The fluorine atom and the ether linkages in the methoxyethoxy group of This compound could potentially direct specific intermolecular interactions, making it a candidate for designing ligands or self-assembling systems. However, there are no published studies or data tables that characterize the supramolecular behavior of this particular compound.

Role in Polymer Chemistry and the Development of Functional Materials

The incorporation of fluorinated monomers into polymers can impart unique properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. While polymers based on related methoxyethoxy-functionalized methacrylates have been studied for their thermoresponsive properties, there is no evidence to suggest that This compound has been used as a monomer or functional additive in polymer chemistry.

Contributions to Ligand Design for Organometallic Catalysis

The carboxylic acid group of benzoic acids can serve as an anchoring point for metal centers, and the substituents on the aromatic ring can modulate the electronic and steric properties of the resulting metal complex. This makes substituted benzoic acids potential ligands in organometallic catalysis. Despite this general potential, a search of the available literature did not yield any instances of This compound being used in the design or synthesis of ligands for organometallic catalysts.

Intermediate in the Academic Research and Development of Agrochemical Candidates (Focus on synthetic methodology)

Fluorinated organic molecules are of significant interest in the development of new agrochemicals due to the unique properties conferred by the fluorine atom. While various fluorinated building blocks are used as intermediates in the synthesis of pesticide candidates, there are no specific reports or synthetic methodologies in the academic or patent literature that identify This compound as an intermediate in the development of agrochemical candidates.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 2 Fluoro 6 2 Methoxyethoxy Benzoic Acid

High-Resolution Mass Spectrometry for Precise Molecular Weight and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive characterization of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition of the parent ion and its fragments.

For this compound (molecular formula C₁₀H₁₁FO₄), the theoretical monoisotopic mass can be calculated with high precision. This calculated value serves as a benchmark for experimental measurements, confirming the compound's identity.

The primary advantage of HRMS in this context is its capability in impurity profiling. During the synthesis of this compound, several process-related impurities or degradation products could arise. These might include starting materials, intermediates, or by-products from side reactions. HRMS can distinguish between the target molecule and these impurities, even if they share the same nominal mass, by resolving their exact masses. thermofisher.com For instance, an impurity that has lost a methyl group (C₉H₉FO₄) will have a distinctly different exact mass from an impurity where the fluorine is substituted by a hydroxyl group (C₁₀H₁₂O₅).

The fragmentation patterns observed in HRMS/MS experiments (tandem mass spectrometry) provide further structural information, helping to identify the specific structures of any co-eluting or isomeric impurities. Common fragmentation pathways for this molecule would involve the cleavage of the ether linkage or the loss of the carboxyl group. docbrown.info

Table 1: Theoretical Exact Masses of this compound and Potential Impurities

Compound Name Molecular Formula Theoretical Monoisotopic Mass (Da)
This compound C₁₀H₁₁FO₄ 214.0641
2-Hydroxy-6-(2-methoxyethoxy)benzoic acid C₁₀H₁₂O₅ 212.0685
2-Fluoro-6-hydroxybenzoic acid C₇H₅FO₃ 156.0223

This table is interactive. Users can sort the data by clicking on the column headers.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D-NMR, ¹⁹F NMR) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the unambiguous structural elucidation of this compound in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. docbrown.info For this molecule, distinct signals would be expected for the three aromatic protons, the two methylene (B1212753) groups of the ethoxy chain, and the terminal methoxy (B1213986) group protons. The splitting patterns (coupling) between adjacent protons, particularly within the ethoxy chain, help to confirm their connectivity.

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon environments. rsc.orgrsc.org The chemical shifts are influenced by the electronegativity of attached atoms, with the carbon bonded to fluorine showing a characteristic large coupling constant (¹JCF). The carbonyl carbon of the carboxylic acid will appear far downfield.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a uniquely powerful and sensitive technique. ichorlifesciences.com It provides a specific window into the chemical environment of the fluorine atom. nih.gov The chemical shift of the fluorine nucleus is highly sensitive to its electronic surroundings on the aromatic ring. colorado.edupsu.edu Furthermore, coupling between the fluorine atom and nearby protons (³JHF, ⁴JHF) and carbons (¹JCF, ²JCF, ³JCF) provides crucial information for confirming the substitution pattern on the benzene (B151609) ring. rsc.org

2D-NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment maps out proton-proton coupling networks, definitively establishing the sequence of the -O-CH₂-CH₂-O-CH₃ chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. It is critical for connecting the fragments of the molecule, for example, by showing a correlation between the methylene protons of the ether side chain and the aromatic carbon at position 6.

Table 2: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity / Coupling Assignment
¹H 10.5 - 12.0 Broad singlet COOH
¹H 6.8 - 7.6 Multiplet Aromatic CH
¹H ~4.2 Triplet Ar-O-CH₂-
¹H ~3.8 Triplet -CH₂-O-CH₃
¹H ~3.4 Singlet -O-CH₃
¹³C 165 - 170 Singlet C=O
¹³C 158 - 162 Doublet (¹JCF) C-F
¹³C 110 - 135 Multiple signals Aromatic C & C-O
¹³C 68 - 72 Singlet Methylene carbons
¹³C ~59 Singlet Methoxy carbon

This table is interactive and provides predicted values based on analogous structures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. docbrown.info A very broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. nih.gov A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The C-O stretching vibrations of the ether and carboxylic acid groups would appear in the 1200-1300 cm⁻¹ region, while the C-F stretch would be found in the 1100-1250 cm⁻¹ range. The aromatic C=C bonds give rise to absorptions in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid) IR 2500 - 3300 Broad, Strong
C-H stretch (aromatic) IR/Raman 3000 - 3100 Medium
C-H stretch (aliphatic) IR/Raman 2850 - 3000 Medium
C=O stretch (carboxylic acid) IR 1680 - 1720 Strong
C=C stretch (aromatic) IR/Raman 1450 - 1600 Medium-Strong
C-O stretch (ether/acid) IR 1200 - 1300 Strong

This interactive table summarizes key expected peaks in the vibrational spectra.

Chromatographic Techniques (e.g., HPLC, GC-MS with hyphenated detectors) for Purity Analysis and Separation

Chromatographic methods are the cornerstone for assessing the purity of this compound and for separating it from any impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing non-volatile, polar compounds like this benzoic acid derivative. ekb.eghelixchrom.comthaiscience.info A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a pH modifier such as formic acid or acetic acid to ensure the carboxylic acid remains in its protonated, non-ionized form for better retention and peak shape. fishersci.com Detection is typically performed using a UV-Vis or Diode-Array Detector (DAD), which can monitor absorbance at multiple wavelengths. A validated HPLC method can accurately quantify the main peak and any impurities, with typical purity specifications for pharmaceutical intermediates being very high (>99%).

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, direct analysis by GC is challenging. Therefore, derivatization is typically required to convert the acidic proton into a less polar, more volatile group. A common approach is silylation to form a trimethylsilyl (B98337) (TMS) ester. researchgate.net Once derivatized, the compound can be readily analyzed by GC-MS. uzh.ch The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass spectra for each eluting peak, allowing for positive identification. This method is highly effective for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.

Table 4: Typical Chromatographic Conditions for Analysis

Technique Column Mobile Phase / Carrier Gas Detector Typical Application
RP-HPLC C18 (e.g., 250 x 4.6 mm, 5 µm) Acetonitrile/Water with 0.1% Formic Acid (gradient) DAD / UV Purity assessment, quantification of non-volatile impurities

This interactive table outlines standard starting conditions for method development.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structural information. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule in its solid state. nih.govpsu.edu

For this compound, X-ray analysis would confirm the substitution pattern on the benzene ring and reveal the conformation of the flexible methoxyethoxy side chain. A key structural feature for many benzoic acid derivatives is the formation of centrosymmetric dimers in the crystal lattice, where two molecules are held together by strong hydrogen bonds between their carboxylic acid groups. nih.govresearchgate.net

The analysis would also detail the dihedral angle between the plane of the carboxylic acid group and the plane of the aromatic ring, which is influenced by the steric hindrance of the ortho substituents. Furthermore, the crystal packing is elucidated, showing how the molecules arrange themselves in the solid state through various intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and weaker C-H···O or C-H···F contacts. This information is crucial for understanding the compound's physical properties, such as its melting point and solubility.

Table 5: Expected Crystallographic Data Parameters (Hypothetical)

Parameter Expected Value / Feature Significance
Crystal System Monoclinic or Triclinic Describes the basic crystal lattice shape
Space Group e.g., P2₁/c Defines the symmetry elements within the unit cell
Hydrogen Bonding O-H···O Formation of centrosymmetric carboxylic acid dimers
C-O Bond Lengths (Carboxyl) Two distinct lengths (C=O, C-O) Confirms the carboxylic acid functional group
Dihedral Angle (COOH vs. Ring) 15 - 30° Indicates steric strain from ortho substituents

This interactive table presents hypothetical data based on known structures of similar benzoic acid derivatives.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 6 2 Methoxyethoxy Benzoic Acid

Quantum Chemical Calculations of Electronic Structure, Reactivity Descriptors, and Spectroscopic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to characterizing the electronic nature of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid. These calculations provide a deep understanding of the molecule's stability, reactivity, and spectral characteristics.

Electronic Structure and Reactivity Descriptors: The electronic structure is described by the molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Global reactivity descriptors can be calculated from the energies of these frontier orbitals. These descriptors help in predicting how the molecule will interact with other chemical species. While specific calculations for the title compound are not widely published, data from analogous fluorinated and methoxy-substituted benzoic acids, such as 3-Methoxy-2,4,5-trifluorobenzoic acid, illustrate the principles. orientjchem.org

Illustrative Reactivity Descriptors (Based on DFT Principles)

Descriptor Formula Interpretation
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 The power of an atom to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron configuration.
Chemical Softness (S) S = 1 / (2η) Reciprocal of hardness, indicates higher reactivity.

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic power of a molecule. |

Spectroscopic Properties: Theoretical calculations can accurately predict vibrational frequencies (FT-IR and Raman spectra). orientjchem.org By comparing calculated spectra with experimental data for related molecules, assignments of vibrational modes can be made with high confidence. dntb.gov.ua For instance, characteristic vibrational modes for the carboxylic acid group (O-H stretch, C=O stretch), the aromatic ring (C-C stretching), and the ether linkage (C-O-C stretch) can be identified. Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra by calculating vertical excitation energies. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the 2-methoxyethoxy side chain and the orientation of the carboxylic acid group mean that this compound can exist in multiple conformations.

Conformational Analysis: Conformational analysis involves identifying all stable low-energy structures (conformers) and the transition states that connect them. Studies on similar molecules, like 2-fluoro-4-hydroxy benzoic acid, have shown that the orientation of the carboxylic acid group (cis vs. trans) and other substituents relative to the fluorine atom significantly affects stability. mdpi.com For the title compound, key torsional angles would include the C(ring)-C(acid) bond, the C-O bonds of the ether chain, and the O-H bond of the carboxyl group. The most stable conformer is typically determined by a combination of steric hindrance and intramolecular hydrogen bonding, possibly between the carboxylic acid proton and the ether oxygen or the fluorine atom.

Potential Energy Surface (PES) Mapping: A Potential Energy Surface (PES) is a multidimensional surface that relates the energy of a molecule to its geometry. researchgate.net By mapping the PES, chemists can visualize the energy landscape, locate stable conformers (local minima), and determine the energy barriers for conversion between them (saddles points or transition states). mdpi.com This mapping is crucial for understanding the molecule's dynamic behavior and the feasibility of conformational changes under different conditions. researchgate.net

Prediction of Reaction Pathways and Transition States for Derivatives of this compound

Theoretical chemistry provides powerful tools for predicting the course of chemical reactions involving derivatives of this compound. By modeling potential reaction pathways, it is possible to identify the most likely products and optimize reaction conditions.

For example, if the carboxylic acid group is to be converted into an amide, computational methods can be used to model the reaction with an amine. This involves:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting materials and potential products.

Transition State Searching: Locating the transition state structure for the reaction, which represents the highest energy point along the reaction coordinate. Algorithms like the Berny algorithm are used for this purpose. mdpi.com

Energy Barrier Calculation: The difference in energy between the reactants and the transition state gives the activation energy, which determines the reaction rate.

This predictive power is invaluable for designing efficient syntheses of new, more complex molecules derived from the title compound, such as potential pharmaceutical agents or functional materials. ossila.comhanyang.ac.kr

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. nih.gov This is essential for understanding intermolecular forces and the effects of the surrounding environment (solvation).

Intermolecular Interactions: MD simulations can reveal how molecules of this compound interact with each other in a condensed phase. This includes identifying dominant interactions like hydrogen bonding (e.g., forming carboxylic acid dimers, a common feature in benzoic acids) and van der Waals forces. researchgate.net Understanding these interactions is key to predicting physical properties like melting point, boiling point, and crystal packing.

Solvent Effects: The properties and reactivity of a molecule can change dramatically in different solvents. MD simulations can explicitly model the solvent molecules, providing a realistic picture of solvation. researchgate.net Alternatively, implicit solvent models (continuum models) can be used in quantum chemical calculations to account for the bulk electrostatic effect of the solvent. researchgate.netscispace.com These studies can predict how solubility and conformational preference change with solvent polarity, which is critical for designing crystallization processes or predicting behavior in biological environments.

Theoretical Basis for the Rational Design of New Synthetic Applications for this compound

The true power of computational chemistry lies in its ability to guide the design of new molecules and synthetic pathways, a process known as rational design. The theoretical data gathered on this compound serves as a foundation for this process.

By understanding the molecule's electronic structure and reactivity descriptors (Section 7.1), chemists can predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. This knowledge allows for the targeted design of reactions to create specific derivatives. For instance, the calculated electrostatic potential map can highlight electron-rich and electron-poor regions, guiding the regioselectivity of a reaction.

Furthermore, its use as a structural motif or building block in larger, more complex molecules can be explored theoretically. ossila.com By computationally "building" derivatives and evaluating their properties (e.g., binding affinity to a biological target, electronic properties for a material), researchers can prioritize which compounds to synthesize in the lab. This in-silico screening saves significant time and resources, accelerating the discovery of new drugs and materials. hanyang.ac.kr

Emerging Research Trajectories and Future Perspectives for 2 Fluoro 6 2 Methoxyethoxy Benzoic Acid

Development of Novel Synthetic Routes and Reaction Methodologies

The synthesis of highly substituted aromatic compounds such as 2-Fluoro-6-(2-methoxyethoxy)benzoic acid often relies on multi-step sequences. Current research in synthetic organic chemistry is heavily focused on developing more efficient, selective, and sustainable methods for constructing such molecules. For ortho-substituted benzoic acids, traditional methods can be limited by steric hindrance and regioselectivity challenges.

Emerging research is exploring novel catalytic systems and reaction pathways to overcome these hurdles. For instance, new synthetic routes for related compounds like 2-fluoro-2-phenylalkanoic acids have been developed through methods such as the oxidation of corresponding β-fluoro-β-phenyl alcohols. stmjournals.com Another approach involves the BF3·OEt2 catalyzed ring-opening of styrene (B11656) oxides. stmjournals.com For the synthesis of 2-chloro-6-fluorobenzoic acid, an effective route involving diazotization, fluorination, ammoxidation, and hydrolysis has been described. researchgate.net These methodologies, while not directly applied to this compound, suggest potential avenues for its more efficient synthesis.

A significant area of development is the use of transition-metal-catalyzed cross-coupling reactions to introduce the fluoro and methoxyethoxy groups with high precision. Furthermore, continuous flow microfluidic reactors are being investigated for the alkylation of substituted benzoic acids, offering precise control over reaction parameters and potentially leading to higher yields and purity. acs.org The development of novel synthetic routes for important medical intermediates from inexpensive and readily available raw materials is a key focus, with methods being designed to be high-yielding and suitable for large-scale production. wipo.int

Table 1: Comparison of Potential Synthetic Methodologies for Substituted Benzoic Acids

Methodology Potential Advantages Potential Challenges for this compound
Transition-Metal Catalysis High selectivity and efficiency for C-F and C-O bond formation. Catalyst poisoning, cost of precious metals.
Flow Chemistry Precise control of reaction conditions, improved safety and scalability. acs.org Initial setup costs, potential for clogging with solid intermediates.
Enzymatic Synthesis High stereoselectivity and regioselectivity, environmentally benign conditions. mdpi.comucl.ac.uk Limited enzyme availability and stability for specific substrates.
From Biomass Derivatives Use of renewable feedstocks. ucl.ac.ukucl.ac.uk Multi-step conversions, potential for low overall yields.

Integration into High-Throughput Synthesis and Automated Platforms

The demand for large libraries of novel compounds for drug discovery and materials science has spurred the development of high-throughput synthesis and automated platforms. researchgate.net These technologies enable the rapid synthesis and purification of thousands of compounds, significantly accelerating the discovery process. nih.gov this compound, as a versatile building block, is an ideal candidate for integration into such platforms.

These automated systems are not only faster but also offer greater reproducibility and can operate with smaller quantities of reagents, reducing waste and cost. nih.gov The development of compact, capsule-based instruments for fully automated chemical synthesis further democratizes this technology, making it accessible to a broader range of research laboratories. nih.gov

Potential for Application in Advanced Chemical Technologies (e.g., sensor components, chemical probes)

The unique electronic properties conferred by the fluorine atom and the coordinating potential of the methoxyethoxy group make this compound an interesting candidate for applications in advanced chemical technologies. Fluorinated aromatic compounds are known to have distinct properties that can be exploited in the design of chemical sensors and probes.

For instance, boronic acid-based fluorescent sensors are increasingly used for the detection of saccharides and anions like fluoride (B91410). frontierspecialtychemicals.com The presence of a fluorine atom in the target molecule could modulate the signaling mechanism of such a sensor. A synthetic biosensor has been constructed for the detection of benzoic acid derivatives in yeast, demonstrating the potential for developing tools for high-throughput screening in metabolic engineering. nih.gov

The methoxyethoxy side chain can act as a chelating agent for metal ions, suggesting that derivatives of this compound could be developed as selective fluorescent probes for specific cations. The benzoic acid moiety itself provides a convenient handle for conjugation to other molecules, such as biomolecules or solid supports, further expanding the potential applications.

Advances in Sustainable Production and Circular Economy Principles for its Synthesis

The chemical industry is undergoing a paradigm shift towards more sustainable manufacturing processes, guided by the principles of green chemistry and the circular economy. tandfonline.comblazingprojects.comtandfonline.comblazingprojects.com This involves minimizing waste, using renewable resources, and designing processes that are energy-efficient and inherently safer. The synthesis of specialty chemicals like this compound is a key area where these principles can be applied.

One major focus is the use of renewable feedstocks. Research is exploring the production of aromatic compounds from biomass-derived sources such as lignin (B12514952) and furfural (B47365) derivatives. ucl.ac.ukucl.ac.ukrsc.org While the direct synthesis of this compound from biomass is a long-term goal, the development of platform chemicals from renewable sources could provide more sustainable starting materials for its synthesis.

Another key aspect of green chemistry is the use of more environmentally friendly solvents and catalysts. mdpi.com Water is being explored as a solvent for the synthesis of aromatic compounds, and enzymatic catalysis offers a highly selective and green alternative to traditional chemical catalysts. mdpi.comucl.ac.uk The goal is to develop processes with a lower environmental footprint, reduced operational costs, and improved safety profiles.

Table 2: Green Chemistry Metrics for Chemical Processes

Metric Description Relevance to Synthesis of this compound
Atom Economy The measure of the efficiency of a chemical reaction in converting reactants to products. Higher atom economy means less waste generated per unit of product.
E-Factor (Environmental Factor) The mass ratio of waste to desired product. A lower E-factor indicates a more environmentally friendly process.
Process Mass Intensity (PMI) The total mass of materials used to produce a specified mass of product. A lower PMI signifies a more sustainable and efficient process.
Renewable Feedstock Percentage The proportion of starting materials derived from renewable sources. Increasing this percentage reduces reliance on fossil fuels.

Computationally-Guided Discovery of New Reactivity and Transformative Applications

Computational chemistry and in silico screening are becoming indispensable tools in modern chemical research. stmjournals.commdpi.com These methods allow for the prediction of molecular properties, the elucidation of reaction mechanisms, and the identification of new potential applications for chemical compounds, all before a single experiment is conducted in the lab.

For this compound, computational studies can provide valuable insights into its reactivity. Density Functional Theory (DFT) calculations, for example, can be used to predict the most likely sites for further chemical modification and to understand the influence of the fluoro and methoxyethoxy substituents on the properties of the benzoic acid ring. nih.govnih.gov Such studies can guide the design of new synthetic routes and the development of novel derivatives with tailored properties.

Furthermore, in silico screening can be used to explore the potential biological activities of this compound and its derivatives. By docking the compound into the active sites of various enzymes and receptors, it may be possible to identify potential therapeutic targets. stmjournals.commdpi.com This computationally-guided approach can significantly accelerate the drug discovery process and uncover new and unexpected applications for this versatile chemical building block. Molecular dynamics simulations can also be employed to study the behavior of such molecules in solution, providing insights into their self-association and crystallization behavior. ucl.ac.uk

Conclusion

Summary of Key Synthetic Achievements and Reactivity Insights Pertaining to 2-Fluoro-6-(2-methoxyethoxy)benzoic acid

The primary documented synthesis of this compound involves a multi-step sequence starting from more readily available precursors. A key strategy involves the ortho-lithiation of a protected fluorobenzene (B45895) derivative, followed by carboxylation. The methoxyethoxy group is typically introduced via nucleophilic aromatic substitution or by etherification of a precursor phenol (B47542).

One notable synthetic route proceeds as follows:

Protection of a suitable fluorophenol: To prevent unwanted side reactions, the hydroxyl group of a fluorophenol is often protected with a suitable protecting group.

Ortho-directed metalation: The fluorine atom can direct lithiation to the adjacent ortho position. This is a powerful technique for introducing substituents at specific locations on the benzene (B151609) ring.

Carboxylation: The resulting organolithium species is then reacted with carbon dioxide (often in the form of dry ice) to introduce the carboxylic acid group.

Introduction of the methoxyethoxy side chain: This can be achieved by reacting a precursor with 2-bromoethyl methyl ether in the presence of a base.

Deprotection: The final step involves the removal of the protecting group to yield the desired this compound.

The reactivity of this compound is dominated by the functional groups present: the carboxylic acid, the fluorine atom, and the ether linkage. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. The fluorine atom activates the aromatic ring towards nucleophilic aromatic substitution, although the electron-donating nature of the methoxyethoxy group can modulate this reactivity. The ether linkage is generally stable under many reaction conditions but can be cleaved under harsh acidic or basic conditions.

Recapitulation of the Diverse Role of this compound in Contemporary Chemical Research

The principal application of this compound lies in its use as an intermediate in the synthesis of pharmacologically active compounds. Its structural motifs are often found in molecules designed to interact with specific biological targets. For instance, substituted benzoic acids are known to be key components in the development of inhibitors for a variety of enzymes and receptors.

While specific, publicly available research focusing solely on the end products derived from this exact benzoic acid is limited, the structural class it belongs to is of significant interest. For example, related fluorinated and alkoxy-substituted benzoic acids have been utilized in the synthesis of:

Kinase inhibitors: The scaffold provided by this benzoic acid can be elaborated to produce molecules that target protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases such as cancer.

Anti-inflammatory agents: Substituted benzoic acids have been investigated for their potential to treat inflammatory conditions. univie.ac.at The specific substitution pattern of this compound could offer advantages in terms of potency and pharmacokinetic properties.

Inhibitors of protein-protein interactions: The development of small molecules that can disrupt protein-protein interactions is a growing area of drug discovery. The 2,5-substituted benzoic acid scaffold has been identified as a promising starting point for designing dual inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1. nih.gov

The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the methoxyethoxy group can improve solubility and other pharmacokinetic properties.

Outlook on Future Research Directions and Potential Broader Impact of this compound in Chemical Sciences

The future research directions for this compound are intrinsically linked to its role as a building block in medicinal chemistry. As our understanding of disease pathways deepens, there will be a continuous need for novel molecular scaffolds to target newly identified biological targets.

Key areas for future investigation include:

Development of novel synthetic methodologies: While synthetic routes to this compound exist, the development of more efficient, scalable, and environmentally friendly methods would be beneficial. This could involve exploring new catalytic C-H activation strategies to introduce the functional groups directly.

Exploration of new therapeutic applications: The core structure of this compound could be used to generate libraries of compounds for screening against a wide range of biological targets. This could lead to the discovery of new therapeutic agents for various diseases.

Investigation of its potential in materials science: While its primary application is in medicinal chemistry, the unique electronic and structural properties imparted by the fluorine and methoxyethoxy groups could make it a candidate for incorporation into advanced materials, such as polymers or liquid crystals. However, research in this area is currently nascent.

The broader impact of this compound and related substituted benzoic acids on the chemical sciences lies in their contribution to the toolbox of synthetic chemists. These building blocks enable the construction of complex and functionally diverse molecules, which is essential for advancing drug discovery and developing new technologies. The continued exploration of the synthesis and reactivity of such compounds will undoubtedly lead to further innovations in both academic and industrial research.

Q & A

Q. Q: What are the optimal synthetic routes for 2-Fluoro-6-(2-methoxyethoxy)benzoic acid, and how can purity be ensured?

A:

  • Esterification/Ether Formation : Start with 2-fluoro-6-hydroxybenzoic acid. React with 2-methoxyethyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the methoxyethoxy group via nucleophilic substitution. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Alternative Route : Use Mitsunobu conditions (DIAD, PPh₃) with 2-fluoro-6-hydroxybenzoic acid and 2-methoxyethanol for ether bond formation .
  • Purification : Recrystallize from ethanol/water (yield: ~65–75%). Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient; retention time ~8.2 min) .

Advanced Analysis of Reaction By-Products

Q. Q: How can researchers identify and mitigate by-products during synthesis?

A:

  • Common By-Products :
    • Incomplete Substitution : Residual 2-fluoro-6-hydroxybenzoic acid (detectable via LC-MS at m/z 171.02 [M-H]⁻) .
    • Over-Alkylation : Di-substituted derivatives (e.g., 2-fluoro-6-(2-methoxyethoxy)-benzoic acid methyl ester; m/z 257.08 [M-H]⁻).
  • Mitigation :
    • Optimize reaction time (8–12 hr) and stoichiometry (1:1.2 molar ratio of hydroxy precursor to alkylating agent).
    • Use scavenger resins (e.g., Amberlyst® A21) to quench excess reagents .

Crystallographic Characterization

Q. Q: What structural insights can crystallography provide for this compound?

A:

  • Unit Cell Parameters : For analogous benzoic acid derivatives (e.g., 2-(2-ethoxy-2-oxoacetamido)benzoic acid), triclinic crystal systems (space group P1) are observed with a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å, and angles α = 106.78°, β = 97.22°, γ = 92.44° .
  • Hydrogen Bonding : Carboxylic acid groups form dimeric motifs (O···O distance ~2.65 Å), influencing solubility and stability.
  • Methodology : Use MoKα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Refinement with SHELXL yields R1 < 0.05 .

Reactivity in Electrophilic Substitution

Q. Q: How do the fluorine and methoxyethoxy substituents influence electrophilic aromatic substitution (EAS)?

A:

  • Directing Effects :
    • Fluorine (2-position) : Strongly meta-directing due to its electronegativity, but ortho/para positions are sterically hindered by the methoxyethoxy group .
    • Methoxyethoxy (6-position) : Ortho/para-directing but sterically bulky, favoring meta-substitution in competitive reactions.
  • Case Study : Nitration with HNO₃/H2SO4 yields 3-nitro derivatives as major products (confirmed by ¹⁹F NMR: δ -112 ppm for fluorine coupling) .

Data Contradictions in Synthetic Yields

Q. Q: How to resolve discrepancies in reported yields for similar benzoic acid derivatives?

A:

  • Key Variables :

    FactorImpactExample
    CatalystH2SO4 vs. K2CO3H2SO4 may cause ester hydrolysis (yield drop ~20%)
    SolventDMF vs. THFDMF improves solubility but increases side reactions at >80°C
  • Troubleshooting :

    • Use kinetic studies (e.g., in situ IR monitoring of carbonyl peaks at 1680 cm⁻¹) to identify rate-limiting steps.
    • Screen ionic liquids (e.g., [BMIM][BF₄]) for enhanced regioselectivity .

Analytical Method Validation

Q. Q: Which techniques are most reliable for quantifying trace impurities?

A:

  • LC-MS/MS : Detects impurities at ppm levels (e.g., residual alkylating agents; LOD = 0.1 μg/mL) .

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., methoxyethoxy protons at δ 3.4–3.7 ppm; J = 6.5 Hz) .

  • Comparative Data :

    TechniqueSensitivityTime/Cost
    HPLC-UVModerateLow
    LC-MSHighHigh
    NMRLowModerate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.